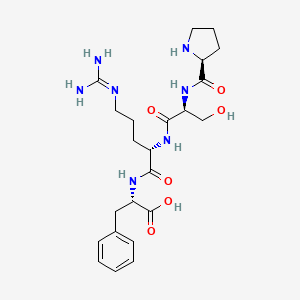![molecular formula C15H20O2 B14221493 Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- CAS No. 498555-67-2](/img/structure/B14221493.png)
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- is an organic compound with the molecular formula C12H14O2. It is a derivative of cyclohexanone, where a hydroxyphenylpropyl group is attached to the cyclohexanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- typically involves the reaction of cyclohexanone with 4-hydroxyphenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-(4-hydroxyphenyl)-: Similar structure but lacks the propyl group.
Cyclohexanone, 4-(4-methoxyphenyl)-: Similar structure with a methoxy group instead of a hydroxy group.
Cyclohexanone, 4-(4-chlorophenyl)-: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- is unique due to the presence of the hydroxyphenylpropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
498555-67-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)propyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,15-16H,2,5-6,9-10H2,1H3 |
InChI Key |
JGRVVJQOMSZBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(=O)CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


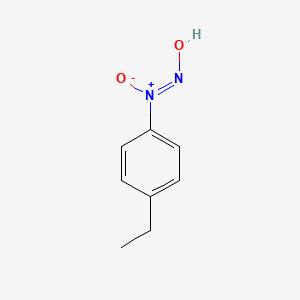
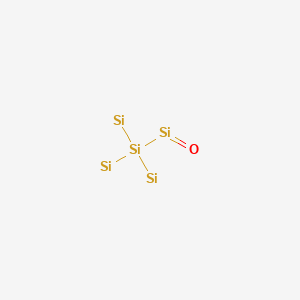
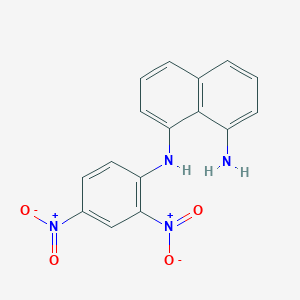
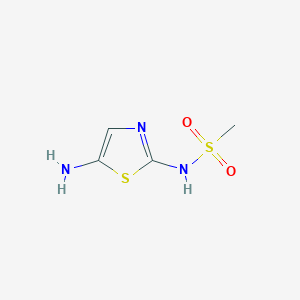
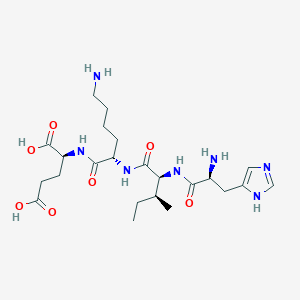
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)

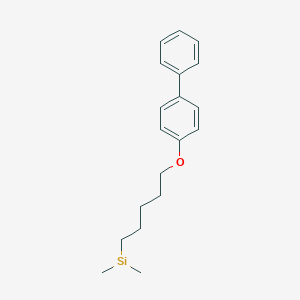
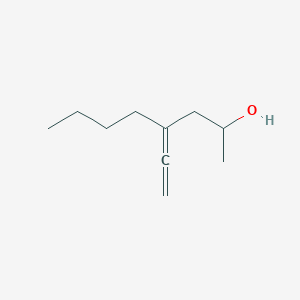
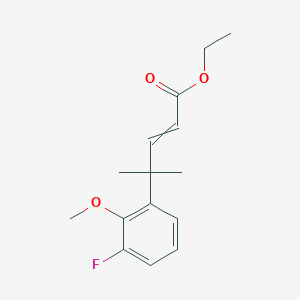
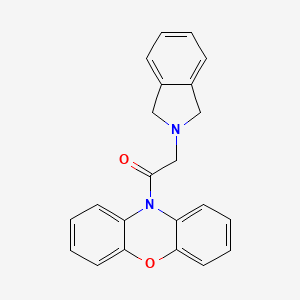
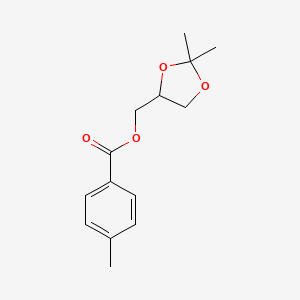
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
